![molecular formula C19H12N4O8S2 B14344598 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene CAS No. 92415-09-3](/img/structure/B14344598.png)
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings, four nitro groups, and two sulfanyl groups attached to a central methylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-methylbenzene-1,2-dithiol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfanyl groups can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Similar structure but contains a hydrazine group instead of sulfanyl groups.
2,4-Dinitrophenylsulfanylbenzene: Contains a single benzene ring with a sulfanyl and nitro group.
2,4-Dinitrophenylsulfone: Contains a sulfone group instead of sulfanyl groups
Uniqueness
1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is unique due to its combination of two sulfanyl groups and four nitro groups attached to a central methylbenzene core.
Propriétés
Numéro CAS |
92415-09-3 |
|---|---|
Formule moléculaire |
C19H12N4O8S2 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
1,2-bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene |
InChI |
InChI=1S/C19H12N4O8S2/c1-11-2-5-18(32-16-6-3-12(20(24)25)9-14(16)22(28)29)19(8-11)33-17-7-4-13(21(26)27)10-15(17)23(30)31/h2-10H,1H3 |
Clé InChI |
CDYVGSAPTNCYFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
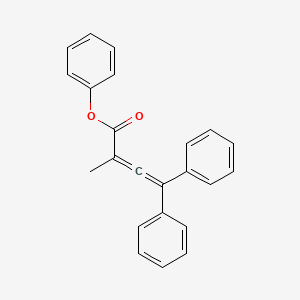
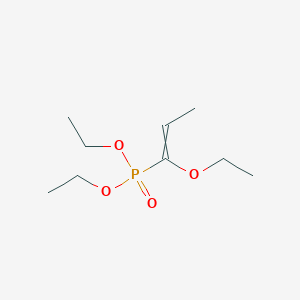
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
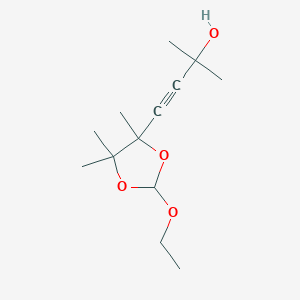
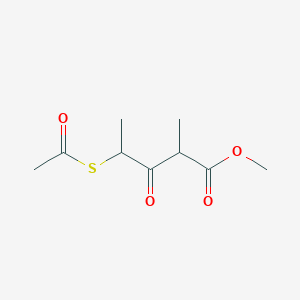
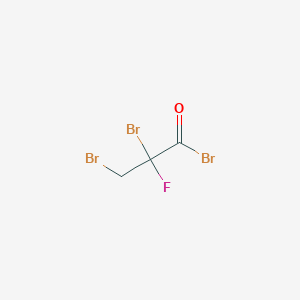




![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)

